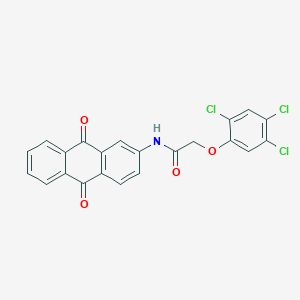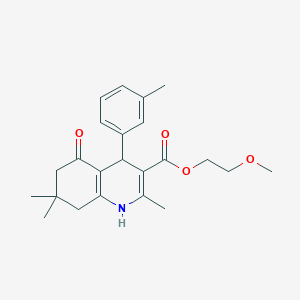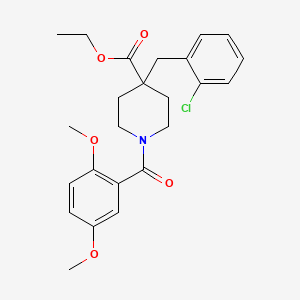
1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is commonly referred to as BINA and has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
BINA acts as a non-competitive antagonist of the NMDA receptor and blocks the ion channel that is responsible for the influx of calcium ions into the neuron. This, in turn, reduces the excitotoxicity and oxidative stress that is associated with the overactivation of the receptor. BINA also modulates the activity of various signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of neuronal survival and apoptosis.
Biochemical and Physiological Effects:
BINA has been shown to have various biochemical and physiological effects on the nervous system. It can improve cognitive function, reduce inflammation, and prevent neuronal damage caused by oxidative stress. BINA has also been shown to have anxiolytic and antidepressant effects and can modulate the activity of the dopaminergic and serotonergic systems.
実験室実験の利点と制限
BINA has several advantages for lab experiments. It is a well-characterized compound with a high degree of purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, BINA has some limitations as well. It has poor solubility in water, which can limit its bioavailability and efficacy in vivo. BINA also has a relatively short half-life, which can limit its duration of action.
将来の方向性
BINA has several potential future directions for research. One area of interest is the development of more potent and selective NMDA receptor antagonists that can overcome the limitations of BINA. Another area of interest is the investigation of the neuroprotective effects of BINA in animal models of neurological disorders. Additionally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of BINA is another area of interest. Finally, the investigation of the potential synergistic effects of BINA with other drugs is also an area of future research.
Conclusion:
In conclusion, 1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a synthetic compound that has potential therapeutic applications in various neurological disorders. It acts as an NMDA receptor antagonist and has neuroprotective, anxiolytic, and antidepressant effects. BINA has several advantages for lab experiments but also has some limitations. The future directions for research on BINA include the development of more potent and selective NMDA receptor antagonists, investigation of the neuroprotective effects in animal models, development of novel drug delivery systems, and investigation of potential synergistic effects with other drugs.
合成法
The synthesis of BINA involves the condensation of 3-methoxy-2-biphenylamine with benzyl isocyanate followed by the reaction with piperidine-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a catalyst and yields BINA as a white crystalline solid. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
BINA has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as an NMDA receptor antagonist and blocks the excessive activation of the receptor, which is implicated in the pathogenesis of these disorders. BINA has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
1-benzyl-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-23-11-7-10-22(18-23)24-12-5-6-13-25(24)27-26(29)21-14-16-28(17-15-21)19-20-8-3-2-4-9-20/h2-13,18,21H,14-17,19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIQVDDAQYZDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)

![3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4893000.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
![N-{3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B4893012.png)
methanone](/img/structure/B4893014.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)
![2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4893035.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)
